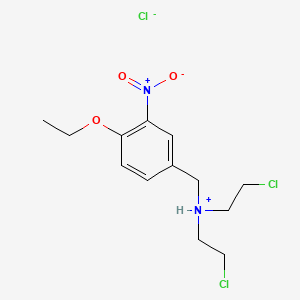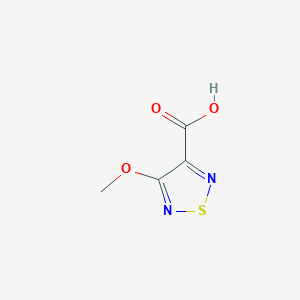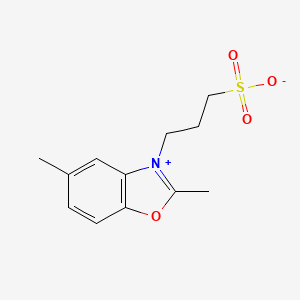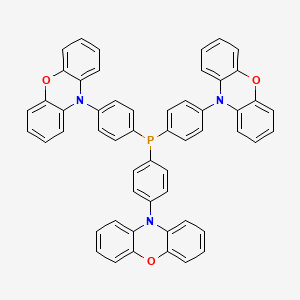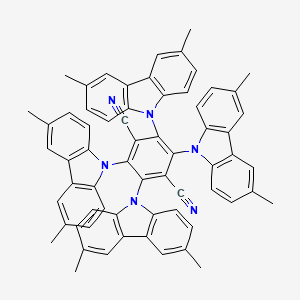
2,3,5,6-Tetrakis(3,6-dimethyl-9H-carbazol-9-yl)terephthalonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,5,6-tetrakis(3,6-dimethylcarbazol-9-yl)-1,4-dicyanobenzene, commonly known as 4CzTPN-Me, is a thermally activated delayed fluorescence (TADF) material. It is a methylated derivative of 2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene (4CzTPN) and belongs to the family of carbazolyl dicyanobenzene derivatives. This compound is known for its unique charge transfer characteristics and sterically hindered structure due to the four bulky electron-donating carbazolyl groups .
准备方法
The synthesis of 4CzTPN-Me involves the methylation of 4CzTPN. The synthetic route typically includes the following steps:
Formation of Carbazole Derivatives: The initial step involves the preparation of carbazole derivatives through various organic reactions.
Coupling Reaction: The carbazole derivatives are then coupled with dicyanobenzene under specific reaction conditions to form the desired product.
Methylation: The final step involves the methylation of the carbazole moieties to obtain 4CzTPN-Me.
Industrial production methods often employ sublimation techniques to achieve ultra-pure grade chemicals. Sublimation helps in obtaining high-purity materials by converting the solid directly into vapor and then condensing it back to solid form .
化学反应分析
4CzTPN-Me undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using suitable reducing agents to obtain reduced forms of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents like methyl iodide. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
4CzTPN-Me has a wide range of scientific research applications, including:
Biology: The compound’s fluorescence properties make it useful in biological imaging and diagnostic applications.
Medicine: Research is ongoing to explore its potential use in photodynamic therapy for cancer treatment.
作用机制
The mechanism of action of 4CzTPN-Me involves its ability to undergo thermally activated delayed fluorescence. The compound’s unique structure allows for efficient reverse intersystem crossing (RISC) from the triplet to the singlet state at room temperature. This process harnesses both singlet and triplet excitons for light emission through fluorescence decay channels, leading to high fluorescence efficiency .
相似化合物的比较
4CzTPN-Me can be compared with other similar compounds, such as:
4CzIPN: A related compound with different donor-acceptor configurations, used in similar TADF applications.
The uniqueness of 4CzTPN-Me lies in its sterically hindered structure and enhanced charge transfer characteristics, making it highly efficient for specific applications like OLEDs and LSCs .
属性
分子式 |
C64H48N6 |
|---|---|
分子量 |
901.1 g/mol |
IUPAC 名称 |
2,3,5,6-tetrakis(3,6-dimethylcarbazol-9-yl)benzene-1,4-dicarbonitrile |
InChI |
InChI=1S/C64H48N6/c1-35-9-17-53-43(25-35)44-26-36(2)10-18-54(44)67(53)61-51(33-65)63(69-57-21-13-39(5)29-47(57)48-30-40(6)14-22-58(48)69)64(70-59-23-15-41(7)31-49(59)50-32-42(8)16-24-60(50)70)52(34-66)62(61)68-55-19-11-37(3)27-45(55)46-28-38(4)12-20-56(46)68/h9-32H,1-8H3 |
InChI 键 |
AJKQJXQTTWNOSQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C)C4=C(C(=C(C(=C4N5C6=C(C=C(C=C6)C)C7=C5C=CC(=C7)C)C#N)N8C9=C(C=C(C=C9)C)C1=C8C=CC(=C1)C)N1C2=C(C=C(C=C2)C)C2=C1C=CC(=C2)C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


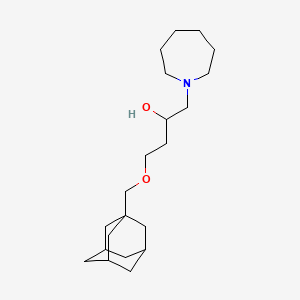

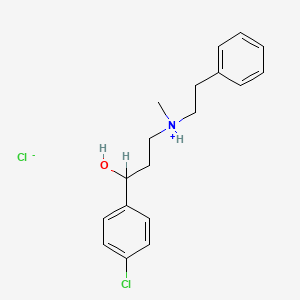
![Hexadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-](/img/structure/B13773934.png)
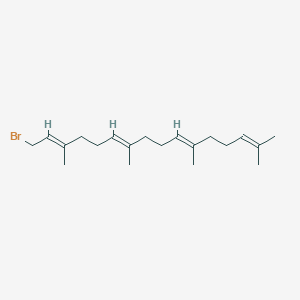
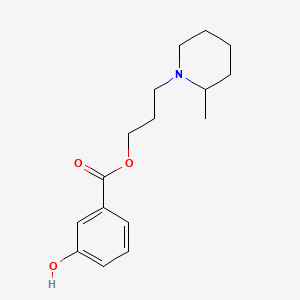
![Acetphenone 4-[1-adamantyl]-3-thiosemicarbazone](/img/structure/B13773950.png)

